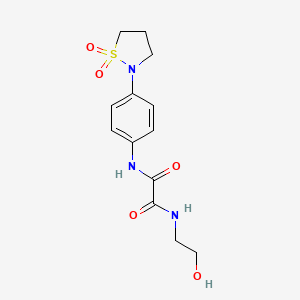
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C13H17N3O5S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound integrates a dioxidoisothiazolidin moiety with a phenyl ring and a hydroxyethyl oxalamide structure, suggesting possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 280.34 g/mol
Antioxidant Properties
Research indicates that compounds containing isothiazolidin structures often exhibit antioxidant properties. The dioxidoisothiazolidin moiety in this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of isothiazolidin could enhance cellular viability under oxidative stress conditions by reducing reactive oxygen species (ROS) levels .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. In a study involving macrophage cell lines, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .
Antidiabetic Activity
Another area of research has focused on the compound's effects on pancreatic β-cells. In vitro assays indicated that the compound could protect β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. Specifically, it was observed that the compound improved cell viability and insulin secretion under stress conditions induced by thapsigargin (Tm), with an effective concentration (EC50) of 0.1 ± 0.01 μM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of ROS Production : By scavenging free radicals and enhancing antioxidant enzyme activity.
- Modulation of Cytokine Production : Reducing the expression of inflammatory cytokines through NF-kB pathway inhibition.
- Protection Against ER Stress : Enhancing the unfolded protein response (UPR) pathways to promote cell survival during stress.
Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated various isothiazolidin derivatives for their antioxidant activity. The findings suggested that the presence of the dioxidoisothiazolidin group significantly enhanced the antioxidant capacity compared to other structural analogs .
Study 2: Anti-inflammatory Activity
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to reduce inflammatory markers significantly. The results indicated a dose-dependent response, highlighting its therapeutic potential in managing inflammatory diseases .
Study 3: Diabetes Research
In a recent study focusing on pancreatic β-cell protection, this compound demonstrated promising results in improving cell viability under ER stress conditions. The study concluded that compounds with similar scaffolds could be developed into novel antidiabetic agents due to their protective effects on β-cells .
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-8-6-14-12(18)13(19)15-10-2-4-11(5-3-10)16-7-1-9-22(16,20)21/h2-5,17H,1,6-9H2,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKANJFZJLSKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














